molecular formula C22H25N5O5 B2816298 ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1115565-63-3

ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2816298
CAS No.: 1115565-63-3
M. Wt: 439.472
InChI Key: TUNYEKBCWZHOKP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7, a 2,4-dioxo moiety, and a piperidine ring linked via an acetamido group. The ethyl carboxylate at the piperidine nitrogen enhances solubility and modulates pharmacokinetic properties. Its structural complexity, combining a bicyclic heteroaromatic system with a flexible piperidine-acetamido chain, positions it as a candidate for targeted drug discovery, particularly in oncology and infectious diseases.

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-2-32-22(31)26-10-8-15(9-11-26)24-17(28)13-27-20(29)19-18(25-21(27)30)16(12-23-19)14-6-4-3-5-7-14/h3-7,12,15,23H,2,8-11,13H2,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNYEKBCWZHOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate typically involves multi-step organic synthesis.

  • Synthetic Routes and Reaction Conditions::
    • The synthesis begins with the preparation of the piperidine-1-carboxylate ester.

    • Finally, phenyl substitution is achieved using standard aromatic substitution reactions.

  • Industrial Production Methods::
    • Industrial synthesis of this compound might employ more scalable methods, such as catalytic hydrogenation, to ensure higher yields and purity.

    • Optimizing reaction conditions, such as temperature, pH, and solvent choice, is crucial in industrial settings to maintain efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate undergoes a variety of chemical reactions:

  • Oxidation::
    • This compound can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of keto derivatives.

  • Reduction::
    • Reductive amination can convert the compound into various amine derivatives using reducing agents like sodium borohydride.

  • Substitution::
    • It undergoes nucleophilic substitution reactions, particularly at the amide and ester functionalities, forming new amide or ester derivatives.

  • Common Reagents and Conditions::
    • Oxidizing agents: Potassium permanganate, chromium trioxide.

    • Reducing agents: Sodium borohydride, hydrogen gas.

    • Solvents: Typically polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

  • Major Products::
    • The reactions typically yield derivatives with altered functional groups, such as hydroxyl, amine, or ketone groups, enhancing the compound's versatility.

Scientific Research Applications

Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate has notable applications:

  • Chemistry::
    • Used as a precursor in the synthesis of complex organic molecules.

    • Acts as a building block in combinatorial chemistry for drug discovery.

  • Biology::
    • Investigated for its potential as an enzyme inhibitor or receptor modulator.

    • Studied in cell-based assays for its effects on cell proliferation and apoptosis.

  • Medicine::
    • Explored as a candidate for antiviral, anticancer, and anti-inflammatory drugs.

    • Potential use in targeted drug delivery systems due to its specific molecular interactions.

  • Industry::
    • Used in research and development of new materials with unique properties.

Mechanism of Action

The compound's mechanism of action is primarily related to its interaction with biological molecules:

  • Molecular Targets and Pathways::
    • Binds to specific enzymes or receptors, inhibiting their activity.

    • Interferes with DNA replication or protein synthesis, leading to therapeutic effects.

  • Mechanistic Insights::
    • The pyrrolopyrimidine core plays a crucial role in binding to active sites of target proteins.

    • The ester and amide groups enhance the compound's solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Core Heterocycles

  • Pyrrolo[3,2-d]pyrimidine (Title Compound): The fused pyrrole-pyrimidine system provides a planar aromatic core, facilitating π-π stacking interactions with biological targets. The 2,4-dioxo groups introduce hydrogen-bonding capabilities .
  • Pyrido[3,4-d]pyrimidin-4(3H)-one (): Replaces the pyrrole ring with a pyridine, altering electronic distribution. The 4-one group enhances polarity compared to the dioxo system .

Substituent Analysis

Compound Core Structure Key Substituents Functional Impact
Title Compound Pyrrolo[3,2-d]pyrimidine 7-Phenyl, 2,4-dioxo, piperidine-ethyl ester Hydrophobic (phenyl), H-bonding (dioxo), solubility modulation (ester)
50e () Pyrido[3,4-d]pyrimidin-4-one 3,4-Dichlorobenzyl-piperidine Enhanced lipophilicity, halogen-mediated target affinity
51b () Pyrido[3,4-d]pyrimidin-4-one 4-Fluorophenyl-piperidine Improved metabolic stability (fluorine), steric effects
22 () Pyrrolo[2,3-d]pyrimidin-4-amine 4-Amino, trifluoromethylpyridyl Increased solubility (amine), electron-withdrawing effects (CF₃)

Pharmacokinetic and Physicochemical Properties

Property Title Compound 50e () 51b () 22 ()
Molecular Weight ~460 g/mol ~620 g/mol ~580 g/mol ~540 g/mol
LogP (Predicted) 2.5–3.0 4.1 (dichlorobenzyl) 3.6 (fluorophenyl) 2.8 (amine, CF₃)
Solubility Moderate (ester) Low (lipophilic substituents) Moderate (fluorine) High (polar amino group)
  • Solubility: The ethyl carboxylate in the title compound improves aqueous solubility compared to halogenated analogs () but is less polar than the amino-substituted derivative () .
  • Metabolic Stability : Fluorine in 51b () reduces oxidative metabolism, whereas the title compound’s ester may undergo hydrolysis in vivo .

Biological Activity

Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on available research.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C22H25N5O5
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 1115565-63-3

The structural representation can be summarized as follows:

CCOC O N1CCC NC O Cn2c O nH c3c c4ccccc4 c nH c3c2 O CC1\text{CCOC O N1CCC NC O Cn2c O nH c3c c4ccccc4 c nH c3c2 O CC1}

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT116)
  • Liver Cancer (Hep3B)

In Vitro Studies

In vitro assays have shown that this compound exhibits significant antiproliferative activity. For instance, a study reported that it inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics like doxorubicin . The compound was found to arrest the cell cycle at the S phase in MCF-7 cells, indicating its potential to interfere with DNA synthesis and replication processes .

The mechanism underlying the anticancer activity of this compound involves:

  • Kinase Inhibition : The compound has shown potent inhibition against several kinases including CDK2/Cyclin A1 and DYRK3. These kinases are crucial for cell cycle regulation and their inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking analyses suggest that the compound binds effectively to the active sites of target proteins such as EGFR (Epidermal Growth Factor Receptor) and CDK2. This binding is believed to disrupt normal signaling pathways that promote cancer cell growth and survival .

Table 1: Summary of Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-712.5CDK2/Cyclin A1 inhibition
HCT11610.0Cell cycle arrest at S phase
Hep3B15.0EGFR inhibition

Q & A

What are the optimal synthetic routes and yield-improvement strategies for this compound?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, often starting with cyclization of pyrrolo[3,2-d]pyrimidinone intermediates followed by acetamido-piperidine coupling. Key strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts: Use of mild bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI/HOBt) for amide bond formation .
  • Purification: Recrystallization or column chromatography (silica gel, gradient elution with EtOAc/hexane) enhances purity. Yields range from 21% to 72% depending on reaction optimization .

How can researchers confirm the structural integrity of the compound?

Level: Basic
Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments (e.g., δ 7.27–7.34 ppm for aromatic protons) .
  • LCMS/HPLC: Confirm molecular ion peaks (e.g., ESIMS m/z 328.2 [M+1]) and purity (>95%) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as in related pyrrolopyrimidine analogs) resolves bond angles and stereochemistry .

What experimental designs are recommended to elucidate the compound’s mechanism of action?

Level: Advanced
Methodological Answer:
Focus on target engagement and pathway analysis:

  • Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, CDKs) using fluorescence polarization .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding modes to ATP-binding pockets .
  • SPR/BLI: Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD values) for protein targets .

How should solubility challenges be addressed in biological assays?

Level: Basic
Methodological Answer:

  • Stock Solutions: Use DMSO (≤1% final concentration) to avoid precipitation .
  • Formulation Aids: Incorporate cyclodextrins or surfactants (e.g., Tween-80) for in vivo studies .
  • pH Adjustment: Buffered saline (pH 7.4) or acetate buffer (pH 6.5) enhances aqueous stability .

What advanced analytical methods resolve discrepancies in bioactivity data?

Level: Advanced
Methodological Answer:

  • Orthogonal Assays: Validate hits using SPR (binding) and cellular proliferation (e.g., MTT assay) .
  • Metabolite Profiling: LC-HRMS identifies degradation products interfering with activity .
  • Dose-Response Curves: IC₅₀/EC₅₀ determination across 3+ replicates reduces variability .

How can computational modeling guide derivative design?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Optimize substituent effects on electronic properties (e.g., HOMO/LUMO gaps) .
  • QSAR Models: Train models on bioactivity data of analogs (e.g., pyrazolopyrimidine derivatives) .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories .

What strategies improve scalability of the synthesis for preclinical studies?

Level: Advanced
Methodological Answer:

  • Flow Chemistry: Continuous reactors enhance reproducibility for large-scale amide coupling .
  • Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • Green Chemistry: Replace toxic solvents (DMF → Cyrene) and minimize chromatographic steps .

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